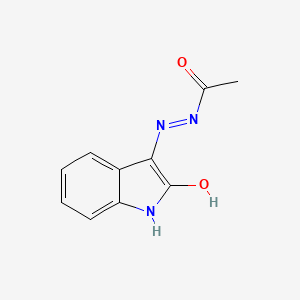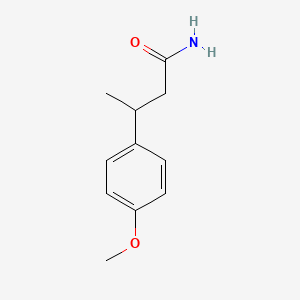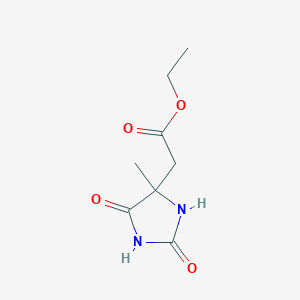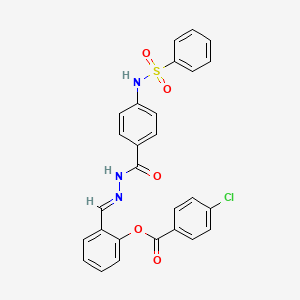
ethyl (2Z)-(hydroxyimino)(1H-indol-3-yl)ethanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-(hydroxyimino)(1H-indol-3-yl)ethanoate is a compound with an intriguing structure. Let’s break it down:
Ethyl: Refers to the ethyl group (C₂H₅), which consists of two carbon atoms and five hydrogen atoms.
(2Z)-(hydroxyimino)(1H-indol-3-yl)ethanoate: This mouthful of a name can be dissected as follows
Preparation Methods
The synthetic routes to ethyl (2Z)-(hydroxyimino)(1H-indol-3-yl)ethanoate involve various reactions. One notable method is the Fischer indole synthesis , which can yield tricyclic indoles. In this case, the optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst .
Chemical Reactions Analysis
Ethyl (2Z)-(hydroxyimino)(1H-indol-3-yl)ethanoate can participate in several reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes can modify the compound, altering its properties.
Substitution: Substituents can be added or replaced on the indole ring. Common reagents and conditions depend on the specific reaction, but they often involve strong acids or bases.
Scientific Research Applications
This compound has diverse applications:
Chemistry: It serves as a building block for more complex molecules.
Biology: Researchers study its interactions with biological systems.
Medicine: Investigations explore its potential as a drug candidate.
Industry: It may find use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism by which ethyl (2Z)-(hydroxyimino)(1H-indol-3-yl)ethanoate exerts its effects depends on its specific context. It could interact with cellular receptors, enzymes, or signaling pathways.
Comparison with Similar Compounds
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl (2Z)-2-hydroxyimino-2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(15)11(14-16)9-7-13-10-6-4-3-5-8(9)10/h3-7,13,16H,2H2,1H3/b14-11- |
InChI Key |
SIUOJGYDGONQPU-KAMYIIQDSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\O)/C1=CNC2=CC=CC=C21 |
Canonical SMILES |
CCOC(=O)C(=NO)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11999695.png)

![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11999702.png)








![5-(4-Tert-butylphenyl)-4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11999748.png)
![N-[4-(4-acetamidophenyl)sulfinylphenyl]acetamide](/img/structure/B11999761.png)
